Cas no 1701880-49-0 ((2-methylprop-2-en-1-yl)({1-(propan-2-yl)-1H-pyrazol-4-ylmethyl})amine)

(2-methylprop-2-en-1-yl)({1-(propan-2-yl)-1H-pyrazol-4-ylmethyl})amine 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazole-4-methanamine, 1-(1-methylethyl)-N-(2-methyl-2-propen-1-yl)-
- (2-methylprop-2-en-1-yl)({1-(propan-2-yl)-1H-pyrazol-4-ylmethyl})amine
-
- MDL: MFCD28397557
- インチ: 1S/C11H19N3/c1-9(2)5-12-6-11-7-13-14(8-11)10(3)4/h7-8,10,12H,1,5-6H2,2-4H3
- InChIKey: QZHGNVOYDARNSA-UHFFFAOYSA-N
- ほほえんだ: N1(C(C)C)C=C(CNCC(C)=C)C=N1
(2-methylprop-2-en-1-yl)({1-(propan-2-yl)-1H-pyrazol-4-ylmethyl})amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-208357-0.25g |
(2-methylprop-2-en-1-yl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine |
1701880-49-0 | 94% | 0.25g |
$216.0 | 2023-09-16 | |
Enamine | EN300-208357-0.05g |
(2-methylprop-2-en-1-yl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine |
1701880-49-0 | 94% | 0.05g |
$101.0 | 2023-09-16 | |
Enamine | EN300-208357-5.0g |
(2-methylprop-2-en-1-yl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine |
1701880-49-0 | 94% | 5.0g |
$1530.0 | 2023-02-22 | |
Aaron | AR01BAXE-50mg |
(2-methylprop-2-en-1-yl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine |
1701880-49-0 | 95% | 50mg |
$164.00 | 2025-02-14 | |
1PlusChem | 1P01BAP2-100mg |
(2-methylprop-2-en-1-yl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine |
1701880-49-0 | 95% | 100mg |
$243.00 | 2024-06-19 | |
Aaron | AR01BAXE-5g |
(2-methylprop-2-en-1-yl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine |
1701880-49-0 | 94% | 5g |
$2129.00 | 2023-12-15 | |
1PlusChem | 1P01BAP2-5g |
(2-methylprop-2-en-1-yl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine |
1701880-49-0 | 95% | 5g |
$1953.00 | 2024-06-19 | |
Enamine | EN300-208357-0.1g |
(2-methylprop-2-en-1-yl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine |
1701880-49-0 | 94% | 0.1g |
$152.0 | 2023-09-16 | |
Enamine | EN300-208357-5g |
(2-methylprop-2-en-1-yl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine |
1701880-49-0 | 94% | 5g |
$1530.0 | 2023-09-16 | |
Enamine | EN300-208357-1g |
(2-methylprop-2-en-1-yl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine |
1701880-49-0 | 94% | 1g |
$528.0 | 2023-09-16 |
(2-methylprop-2-en-1-yl)({1-(propan-2-yl)-1H-pyrazol-4-ylmethyl})amine 関連文献
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
6. Book reviews
-
Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
Related Articles
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
(2-methylprop-2-en-1-yl)({1-(propan-2-yl)-1H-pyrazol-4-ylmethyl})amineに関する追加情報
Research Briefing on (2-methylprop-2-en-1-yl)({1-(propan-2-yl)-1H-pyrazol-4-ylmethyl})amine (CAS: 1701880-49-0)
In recent years, the compound (2-methylprop-2-en-1-yl)({1-(propan-2-yl)-1H-pyrazol-4-ylmethyl})amine (CAS: 1701880-49-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The purpose of this research briefing is to provide an overview of the latest findings related to this compound, including its synthesis, biological activity, and potential clinical applications.
The synthesis of (2-methylprop-2-en-1-yl)({1-(propan-2-yl)-1H-pyrazol-4-ylmethyl})amine involves a multi-step process that has been optimized for high yield and purity. Recent studies have focused on improving the scalability of this synthesis to meet the demands of preclinical and clinical development. The compound's structure, which includes a pyrazole ring and an amine functional group, is thought to contribute to its interaction with biological targets, particularly in the central nervous system (CNS).
In vitro and in vivo studies have demonstrated that (2-methylprop-2-en-1-yl)({1-(propan-2-yl)-1H-pyrazol-4-ylmethyl})amine exhibits notable activity as a modulator of specific neurotransmitter systems. For instance, it has been shown to influence the activity of GABA receptors, which are critical targets for anxiolytic and anticonvulsant drugs. Additionally, preliminary data suggest that the compound may have neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's.
One of the most compelling aspects of this compound is its potential for use in combination therapies. Recent research has explored its synergistic effects with other CNS-active agents, revealing enhanced efficacy and reduced side effects in animal models. These findings underscore the importance of continued investigation into the mechanistic pathways underlying its biological activity.
Despite these promising results, challenges remain in the development of (2-methylprop-2-en-1-yl)({1-(propan-2-yl)-1H-pyrazol-4-ylmethyl})amine as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed in future studies. However, the compound's unique profile and versatility make it a valuable subject for ongoing research in the chemical biology and pharmaceutical fields.
In conclusion, (2-methylprop-2-en-1-yl)({1-(propan-2-yl)-1H-pyrazol-4-ylmethyl})amine represents a promising avenue for drug discovery and development. Its multifaceted biological activity and potential therapeutic applications highlight the need for further exploration. As research progresses, this compound may pave the way for novel treatments in CNS disorders and beyond.
1701880-49-0 ((2-methylprop-2-en-1-yl)({1-(propan-2-yl)-1H-pyrazol-4-ylmethyl})amine) 関連製品
- 2097068-60-3(2-methyl-4H,5H,6H-pyrrolo3,4-d1,3thiazole dihydrochloride)
- 1807244-12-7(Methyl 2-cyano-4-ethyl-6-nitrophenylacetate)
- 1701992-54-2(2,2-Difluoro-2-(1-methyl-1H-pyrazol-3-yl)acetic acid)
- 1286732-77-1(N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide)
- 888440-06-0(4-(2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamido)benzamide)
- 2354058-36-7(2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]prop-2-enoic acid)
- 2680769-48-4(benzyl N-(6-bromo-2-cyano-3-fluorophenyl)carbamate)
- 922494-92-6(1-Azaspiro[4.4]non-7-ene)
- 934703-86-3(4H,5H,6H,7H-thieno3,2-cpyridine-5-carbonyl chloride)
- 2287316-33-8(tert-butyl 3-[(4-hydroxy-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate)




